molecular formula C16H17NO B14492898 n-Methoxy-1,1-bis(4-methylphenyl)methanimine CAS No. 65311-13-9

n-Methoxy-1,1-bis(4-methylphenyl)methanimine

Cat. No.: B14492898
CAS No.: 65311-13-9
M. Wt: 239.31 g/mol
InChI Key: DZACWKVFWBGFIN-UHFFFAOYSA-N
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Description

n-Methoxy-1,1-bis(4-methylphenyl)methanimine is an organic compound with the molecular formula C16H17NO This compound is characterized by the presence of a methoxy group attached to a nitrogen atom, and two 4-methylphenyl groups attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methoxy-1,1-bis(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with methoxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Methoxy-1,1-bis(4-methylphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the methanimine moiety to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

n-Methoxy-1,1-bis(4-methylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methoxy-1,1-bis(4-methylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The methoxy group and the methanimine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • n-Methoxy-1,1-bis(4-methoxyphenyl)methanimine
  • n-Methoxy-1,1-bis(4-chlorophenyl)methanimine
  • n-Methoxy-1,1-bis(4-fluorophenyl)methanimine

Uniqueness

n-Methoxy-1,1-bis(4-methylphenyl)methanimine is unique due to the presence of two 4-methylphenyl groups, which impart distinct steric and electronic properties

Properties

CAS No.

65311-13-9

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-methoxy-1,1-bis(4-methylphenyl)methanimine

InChI

InChI=1S/C16H17NO/c1-12-4-8-14(9-5-12)16(17-18-3)15-10-6-13(2)7-11-15/h4-11H,1-3H3

InChI Key

DZACWKVFWBGFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC)C2=CC=C(C=C2)C

Origin of Product

United States

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